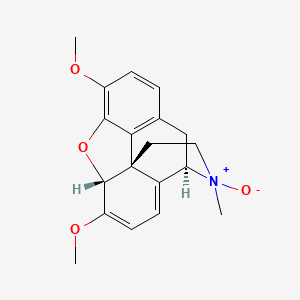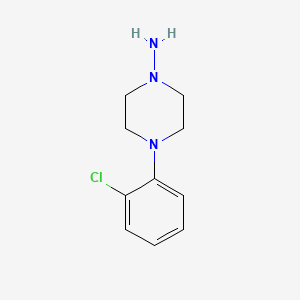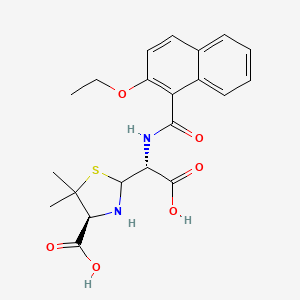![molecular formula C15H20O B13411217 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenyl group substituted with a 1,2-dimethylpropyl group and a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 1,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Wittig reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid.
Reduction: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid: Oxidized form of the compound.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol: Reduced form of the compound.
Uniqueness
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenyl group
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
Clé InChI |
FKVJNMAXRFFESJ-FMIVXFBMSA-N |
SMILES isomérique |
CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
SMILES canonique |
CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)



![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)




![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)

